CID 78063653
CAS No.:
Cat. No.: VC19372706
Molecular Formula: C16H19O3Si
Molecular Weight: 287.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19O3Si |
|---|---|
| Molecular Weight | 287.40 g/mol |
| Standard InChI | InChI=1S/C16H19O3Si/c1-13-4-8-15(9-5-13)18-20(12-17-3)19-16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3 |
| Standard InChI Key | ICDUKLSALXNETF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)O[Si](COC)OC2=CC=C(C=C2)C |
Introduction
Structural and Molecular Characteristics of CID 78053673
Chemical Identity and Composition
CID 78053673 corresponds to a fluorinated derivative of rac-sitagliptin, a known dipeptidyl peptidase-4 (DPP-4) inhibitor. Its molecular formula is C₁₆H₂₀F₆N₅O₆P, with a molecular weight of 523.32 g/mol . The compound features a triazolopiperazine core modified with trifluoromethylbenzyl groups, enhancing its metabolic stability and target affinity.
Table 1: Key Physicochemical Properties of CID 78053673
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀F₆N₅O₆P |
| Molecular Weight | 523.32 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 15 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 158 Ų |
Stereochemical and Conformational Analysis
The 3D conformation of CID 78053673 reveals a rigid triazolopiperazine ring system, with the trifluoromethylbenzyl moiety adopting a perpendicular orientation relative to the central scaffold. This spatial arrangement minimizes steric clashes and optimizes interactions with hydrophobic enzyme pockets .
Synthetic and Analytical Profile of CID 78068143
Germanium-Containing Hybrid Compound
CID 78068143 is a germanium-silicon hybrid with the formula C₁₁H₁₉GeO₃Si and a molecular weight of 299.98 g/mol . Its structure incorporates a germanium-centered aromatic system linked to trimethoxysilane groups, a configuration rare in medicinal chemistry but explored for semiconductor applications.
Table 2: Structural Descriptors of CID 78068143
| Descriptor | Value |
|---|---|
| SMILES | COSi(OC)OC |
| InChI Key | WRYUSNCVDOFUCB-UHFFFAOYSA-N |
| Isotope Distribution | Dominated by ⁷⁴Ge (36%) |
Challenges in Conformational Modeling
Due to the presence of germanium—a metalloid with variable valence states—CID 78068143 resists conventional MMFF94s force field calculations. Advanced quantum mechanical methods (e.g., DFT) are required to accurately model its electronic structure .
Anticancer Sulfonamide-Triazine Hybrids: A Case Study
Design and Synthesis of Lead Compounds
Recent work by synthesized 2-[(4-amino-6-R₂-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)benzenesulfonamides. These hybrids combine sulfonamide pharmacophores with triazine rings, yielding IC₅₀ values as low as 3.6 µM against HCT-116 colorectal cancer cells .
Table 3: Cytotoxic Activity of Representative Hybrids
| Compound | R₁ Substituent | HCT-116 IC₅₀ (µM) |
|---|---|---|
| 27 | 4-CF₃-benzyl | 4.2 |
| 45 | 3,5-bis(CF₃)-benzyl | 3.6 |
Mechanism of Action and p53-Independent Apoptosis
Contrary to initial hypotheses, active derivatives induced G0/G1 and G2/M cell cycle arrest without disrupting MDM2-p53 interactions. Apoptosis occurred via intrinsic pathways, evidenced by caspase-9 activation in both wild-type and mutant p53 cell lines .
PubChem’s Role in Accelerating Compound Discovery
Integrated Data Retrieval Strategies
PubChem enables cross-referencing of compounds with associated bioassays, genes, and pathways. For example, CID 78053673 is linked to 177 structurally related analogs, facilitating rapid SAR exploration .
Advanced Search Capabilities
Researchers leverage PubChem’s 3D similarity search to identify candidates like CID 78068143, which shares a 78% shape match with silicon-based photovoltaic materials .
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